SARS-CoV-2-IN-43

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

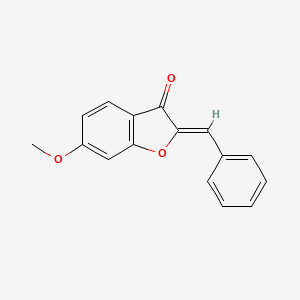

(2Z)-2-benzylidene-6-methoxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-12-7-8-13-14(10-12)19-15(16(13)17)9-11-5-3-2-4-6-11/h2-10H,1H3/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKWWJGGLULNRBP-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

HCoV-OC43: A Technical Guide on its Discovery and Historical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human coronavirus OC43 (HCoV-OC43), a member of the Betacoronavirus genus, is a globally endemic pathogen primarily associated with the common cold. Its discovery in the 1960s was a pivotal moment in virology, unveiling a new family of human respiratory viruses. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of HCoV-OC43, alongside an in-depth analysis of its historical significance. We delve into the experimental protocols that were instrumental in its identification and study, present key quantitative data in a structured format, and visualize complex biological and experimental processes through detailed diagrams. Understanding the history and biology of HCoV-OC43 offers valuable insights into the evolution, epidemiology, and pathogenesis of coronaviruses, informing current and future research and drug development efforts against this important viral family.

Discovery and Initial Characterization

The first human coronaviruses were identified in the mid-1960s.[1] HCoV-OC43 was one of the first two human coronaviruses to be discovered, along with HCoV-229E.[1][2] The discovery of HCoV-OC43 was a significant milestone, as it was initially isolated using tracheal organ cultures from patients with upper respiratory tract illnesses.[3][4] This fastidious virus was found to be morphologically similar to the avian infectious bronchitis virus, displaying characteristic club-like surface projections under the electron microscope.

Initial Isolation and Propagation

The isolation of HCoV-OC43 was a challenge due to its poor growth in standard cell cultures. The breakthrough came with the use of human embryonic tracheal and nasal organ cultures.

Experimental Protocol: Virus Isolation in Organ Culture

-

Sample Collection: Nasopharyngeal washings were collected from patients presenting with common cold symptoms.

-

Inoculation: The collected samples were inoculated into human embryonic tracheal organ cultures.

-

Incubation: The organ cultures were incubated and monitored for cytopathic effects (CPE), such as the cessation of ciliary activity.

-

Virus Identification: The presence of the virus was confirmed by electron microscopy of the culture harvests, revealing particles with the characteristic coronavirus morphology.

Early Characterization

Initial characterization of HCoV-OC43 involved serological assays and electron microscopy. Serological studies showed that HCoV-OC43 was antigenically distinct from HCoV-229E, the other human coronavirus known at the time. Electron microscopy revealed an enveloped virus with a diameter of 120-160 nm and prominent surface spikes, giving it a crown-like appearance, which is the hallmark of the coronavirus family.

Historical Significance

The discovery of HCoV-OC43 was not just the identification of a new virus; it opened the door to understanding a new family of human pathogens. Its historical significance is multifaceted, encompassing its role in public health, its contribution to our understanding of viral evolution, and its potential link to a historical pandemic.

A Common Cause of the Common Cold

HCoV-OC43 is a major etiological agent of the common cold, responsible for an estimated 10-15% of all cases. While typically causing mild, self-limiting upper respiratory tract infections, it can lead to more severe lower respiratory tract illnesses, such as pneumonia, in infants, the elderly, and immunocompromised individuals.

Zoonotic Origin and the 1889-1890 Pandemic

Molecular clock analysis of the HCoV-OC43 genome suggests a relatively recent zoonotic origin. Genetic evidence strongly indicates that HCoV-OC43 emerged from a cross-species transmission of a bovine coronavirus (BCoV). The most recent common ancestor of HCoV-OC43 and BCoV is estimated to have existed around the late 19th century, with some studies pointing to a date around 1890.

This timeline has led to the intriguing hypothesis that the "Russian flu" pandemic of 1889-1890, which was long thought to be caused by an influenza virus, may have actually been a result of the emergence of HCoV-OC43 in the human population. The clinical and epidemiological characteristics of the 1889-1890 pandemic share similarities with COVID-19, lending some support to this theory, though the evidence remains indirect. More recent reassessments of the molecular evidence suggest a slightly later emergence date of 1898-1902, which would align with another significant respiratory outbreak.

References

- 1. biofiredx.com [biofiredx.com]

- 2. Isolation and Characterization of Current Human Coronavirus Strains in Primary Human Epithelial Cell Cultures Reveal Differences in Target Cell Tropism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. buescholar.bue.edu.eg [buescholar.bue.edu.eg]

- 4. Complete Genomic Sequence of Human Coronavirus OC43: Molecular Clock Analysis Suggests a Relatively Recent Zoonotic Coronavirus Transmission Event - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Genomic Landscape of HCoV-OC43 and its Evolutionary Relationship with SARS-CoV-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Human coronavirus OC43 (HCoV-OC43) is a prevalent Betacoronavirus, typically associated with the common cold and mild upper respiratory tract infections. In contrast, the world has recently faced the devastating impact of another Betacoronavirus, Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the etiological agent of the COVID-19 pandemic. Understanding the genomic architecture of common human coronaviruses like HCoV-OC43 and their genetic relatedness to highly pathogenic strains such as SARS-CoV-2 is paramount for the development of broad-spectrum antiviral therapies and vaccines. This technical guide provides a detailed exploration of the HCoV-OC43 genome structure, a comparative analysis with the SARS-CoV-2 genome, and an overview of the experimental methodologies employed in their characterization.

HCoV-OC43 Genome Structure and Proteome

HCoV-OC43 possesses a positive-sense, single-stranded RNA genome of approximately 30.7 kilobases.[1][2] The genome has a GC content of about 36.9% and contains a 5' cap and a 3' poly(A) tail.[1] The genomic RNA serves as a template for both translation of the large replicase polyproteins (ORF1a and ORF1b) and transcription of a nested set of subgenomic RNAs (sgRNAs) that encode for structural and accessory proteins.[3]

The genome of HCoV-OC43 is organized into several open reading frames (ORFs) that encode for non-structural proteins (nsps), structural proteins, and accessory proteins. The canonical gene order for HCoV-OC43 is 5'-ORF1ab-HE-S-E-M-N-3'.[3]

Non-Structural Proteins (nsps)

The ORF1ab gene, occupying the first two-thirds of the genome, is translated into two large polyproteins, pp1a and pp1ab, through a ribosomal frameshift mechanism. These polyproteins are subsequently cleaved by viral proteases into 16 mature non-structural proteins (nsp1-16) that form the replicase-transcriptase complex (RTC), essential for viral RNA replication and transcription.

Structural and Accessory Proteins

The structural and accessory proteins are translated from a series of 3' co-terminal subgenomic mRNAs.

| Protein | Function |

| Hemagglutinin-Esterase (HE) | A unique feature of Embecoviruses, including HCoV-OC43. It is a glycoprotein that binds to sialic acids on the host cell surface and is thought to facilitate viral entry and egress by acting as a receptor-destroying enzyme. |

| Spike (S) | A large transmembrane glycoprotein that forms the characteristic crown-like spikes on the virion surface. It mediates viral entry by binding to host cell receptors and facilitating the fusion of the viral and cellular membranes. |

| Envelope (E) | A small transmembrane protein involved in virion assembly, morphogenesis, and budding. |

| Membrane (M) | The most abundant structural protein, it is a transmembrane glycoprotein that plays a crucial role in virion assembly and shaping the viral envelope. |

| Nucleocapsid (N) | An RNA-binding protein that encapsidates the viral genomic RNA to form a helical ribonucleoprotein (RNP) core. It is also involved in viral replication and antagonizing the host immune response. |

| Accessory Protein ns2a | Implicated in antagonizing the host's innate immune response, specifically by inhibiting the type I interferon signaling pathway. |

| Accessory Protein ns5a | Also suggested to be involved in modulating the host immune response. |

Genetic Relationship between HCoV-OC43 and SARS-CoV-2

HCoV-OC43 and SARS-CoV-2 both belong to the Betacoronavirus genus. However, they are classified into different subgenera. HCoV-OC43 is in the Embecovirus subgenus, while SARS-CoV-2 belongs to the Sarbecovirus subgenus. This classification reflects a significant evolutionary distance between the two viruses.

Quantitative Genomic Comparison

The following table summarizes the key quantitative differences and similarities between the genomes and proteomes of HCoV-OC43 and SARS-CoV-2.

| Feature | HCoV-OC43 | SARS-CoV-2 | Reference |

| Genome Size (approx. kb) | 30.7 | 29.9 | |

| GC Content (%) | 36.9 | 38 | |

| Overall Genome Identity (%) | ~50.5 | 100 | |

| Spike (S) Protein Identity (%) | ~28-38 | 100 | |

| Envelope (E) Protein Identity (%) | Data not consistently reported | 100 | |

| Membrane (M) Protein Identity (%) | ~36-40 | 100 | |

| Nucleocapsid (N) Protein Identity (%) | ~35 | 100 | |

| nsp12 (RdRp) Identity (%) | ~66 | 100 | |

| nsp10 Identity (%) | 53 | 100 | |

| nsp16 Identity (%) | 66 | 100 |

Phylogenetic Analysis

Phylogenetic analysis based on the whole genome or specific conserved genes like the RNA-dependent RNA polymerase (RdRp) consistently places HCoV-OC43 and SARS-CoV-2 in distinct clades within the Betacoronavirus genus. This indicates that while they share a common ancestor, they have diverged significantly over evolutionary time.

Experimental Protocols

The characterization of coronaviruses relies on a suite of molecular biology techniques. Below are detailed methodologies for key experiments.

Viral RNA Extraction and Quantification by RT-qPCR

This protocol outlines the steps for extracting viral RNA from clinical samples (e.g., nasopharyngeal swabs) and quantifying the viral load using real-time reverse transcription quantitative polymerase chain reaction (RT-qPCR).

Protocol Details:

-

Sample Collection and Storage: Collect nasopharyngeal or oropharyngeal swabs and place them in viral transport medium (VTM). Samples can be stored at 2-8°C for up to 72 hours or at -70°C for longer periods.

-

RNA Extraction: Use a commercial kit (e.g., QIAamp Viral RNA Mini Kit, Qiagen) following the manufacturer's instructions. This typically involves lysis of the virus, binding of RNA to a silica membrane, washing, and elution of the purified RNA.

-

RT-qPCR Master Mix Preparation: Prepare a master mix containing a one-step RT-qPCR enzyme mix, forward and reverse primers, and a fluorescently labeled probe specific to a conserved region of the viral genome (e.g., the RdRp or E gene).

-

Typical Reaction Composition (25 µL):

-

2x Reaction Buffer: 12.5 µL

-

Forward Primer (10 µM): 1 µL

-

Reverse Primer (10 µM): 1 µL

-

Probe (10 µM): 0.5 µL

-

RT-PCR Enzyme Mix: 1 µL

-

Nuclease-free water: 4 µL

-

RNA template: 5 µL

-

-

-

Thermal Cycling: Perform RT-qPCR using a real-time PCR instrument with the following typical cycling conditions:

-

Reverse Transcription: 50-55°C for 10-20 minutes

-

Initial Denaturation: 95°C for 3-5 minutes

-

PCR Cycles (40-45 cycles):

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 58-60°C for 30-60 seconds

-

-

-

Data Analysis: Determine the cycle threshold (Ct) value for each sample. The viral load can be quantified by comparing the Ct values to a standard curve generated from serial dilutions of a known quantity of viral RNA or a synthetic gene fragment.

Whole-Genome Sequencing using Next-Generation Sequencing (NGS)

This protocol describes a common workflow for whole-genome sequencing of coronaviruses using an amplicon-based approach with Illumina sequencing.

Protocol Details:

-

cDNA Synthesis: Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase and random primers or oligo(dT) primers.

-

Tiled Amplicon PCR: Amplify the entire viral genome in overlapping segments using a multiplex PCR approach with specific primer sets, such as the ARTIC network primers.

-

Sequencing Library Preparation: Prepare sequencing libraries from the pooled amplicons. This involves end-repair, A-tailing, and ligation of sequencing adapters (e.g., using an Illumina DNA Prep kit).

-

Library Quantification and Quality Control: Quantify the final library concentration using a fluorometric method (e.g., Qubit) and assess the size distribution using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

-

Sequencing: Pool multiple libraries and sequence them on an Illumina platform (e.g., MiSeq, NextSeq) according to the manufacturer's protocols.

-

Bioinformatics Pipeline:

-

Quality Control: Trim raw sequencing reads to remove low-quality bases and adapter sequences using tools like Trimmomatic.

-

Read Mapping: Align the quality-filtered reads to a reference coronavirus genome (e.g., Wuhan-Hu-1 for SARS-CoV-2) using a mapping tool like BWA or Bowtie2.

-

Consensus Genome Assembly: Generate a consensus genome sequence from the mapped reads using tools like iVar or bcftools.

-

Variant Calling and Annotation: Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) compared to the reference genome. Annotate the assembled genome to identify ORFs and other genomic features using tools like Prokka.

-

Conclusion

The genomic and proteomic landscapes of HCoV-OC43 and SARS-CoV-2, while sharing the fundamental characteristics of Betacoronaviruses, exhibit significant divergence that underlies their distinct pathogenic profiles. A thorough understanding of these differences, facilitated by robust experimental and bioinformatic methodologies, is critical for the ongoing efforts to combat the current COVID-19 pandemic and to prepare for future coronavirus outbreaks. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals dedicated to advancing the field of coronavirus research and therapeutic development.

References

HCoV-OC43 viral replication cycle and protein functions

An In-depth Technical Guide to the HCoV-OC43 Viral Replication Cycle and Protein Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human coronavirus OC43 (HCoV-OC43), a member of the Betacoronavirus genus, is a common causative agent of upper respiratory tract infections, commonly known as the common cold.[1][2] While typically associated with mild illness, HCoV-OC43 can cause more severe lower respiratory tract infections in infants, the elderly, and immunocompromised individuals.[1] This document provides a comprehensive technical overview of the HCoV-OC43 viral replication cycle and the functions of its constituent proteins, intended for researchers, scientists, and professionals in drug development.

Viral Structure and Genome

HCoV-OC43 is an enveloped, positive-sense, single-stranded RNA virus.[1] The viral genome is approximately 30.7 kilobases in length and contains a 5' cap and a 3' polyadenylated tail.[1] The genome encodes for both non-structural proteins (nsps), translated from the 5' two-thirds of the genome (ORF1a/b), and structural and accessory proteins, translated from a nested set of subgenomic mRNAs (sgRNAs).

The viral envelope is comprised of several key structural proteins:

-

Spike (S) protein: Forms the characteristic crown-like spikes on the virion surface and is responsible for receptor binding and membrane fusion.

-

Hemagglutinin-Esterase (HE) protein: A shorter spike-like protein that acts as a receptor-binding protein and has esterase activity.

-

Membrane (M) protein: The most abundant structural protein, it is crucial for viral assembly and budding.

-

Envelope (E) protein: A small protein involved in virion morphogenesis, assembly, and release.

-

Nucleocapsid (N) protein: Encapsidates the viral RNA genome to form a helical nucleocapsid.

The HCoV-OC43 Viral Replication Cycle

The replication of HCoV-OC43 occurs entirely within the cytoplasm of the host cell and can be divided into several key stages:

Attachment and Entry

The initiation of infection involves the attachment of the virus to the host cell surface. This is a two-step process mediated by the S and HE proteins.

-

Attachment: The HE protein and the S1 subunit of the S protein bind to N-acetyl-9-O-acetylneuraminic acid (9-O-Ac-Sia) moieties on host cell glycoproteins, which serve as the primary attachment receptors. The S protein exhibits a high affinity for carbohydrates with an alpha 2,6 linkage.

-

Entry: Following attachment, HCoV-OC43 enters the host cell via caveolin-1-dependent endocytosis. This process requires rearrangements of the actin cytoskeleton and is dependent on dynamin for the scission of the endocytic vesicle from the plasma membrane. Some studies have also suggested that Major Histocompatibility Complex (MHC) class I molecules may act as a potential entry receptor, though this requires further validation. Once inside the endosome, the acidic environment is thought to trigger a conformational change in the S protein, leading to the fusion of the viral envelope with the endosomal membrane and the release of the viral nucleocapsid into the cytoplasm.

References

HCoV-OC43: A Deep Dive into its Pathogenesis and Clinical Impact

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pathogenesis of Human Coronavirus OC43 (HCoV-OC43) and the clinical manifestations of the infections it causes. HCoV-OC43, a member of the Betacoronavirus genus, is a common causative agent of upper respiratory tract infections, commonly known as the common cold. However, in vulnerable populations, it can lead to more severe respiratory diseases. This document synthesizes current knowledge on the virus's molecular biology, its interaction with the host immune system, and the clinical outcomes of infection, with a focus on quantitative data and detailed experimental methodologies.

Pathogenesis of HCoV-OC43 Infection

The pathogenesis of HCoV-OC43 infection is a multi-step process involving viral entry into host cells, replication of the viral genome, and the host's immune response to the infection.

Viral Entry and Replication

HCoV-OC43 is an enveloped, positive-sense, single-stranded RNA virus.[1] The viral entry process is initiated by the attachment of the viral spike (S) protein to host cell receptors. The primary receptor for HCoV-OC43 is N-acetyl-9-O-acetylneuraminic acid.[1] In addition to the S protein, the hemagglutinin-esterase (HE) protein plays a role in the initial stages of infection.[1]

Following attachment, the virus enters the host cell. Once inside, the viral RNA is released into the cytoplasm and translated to produce viral proteins. The virus utilizes the host cell's machinery for its replication. The viral genome is replicated, and new viral particles are assembled. These new virions are then released from the host cell to infect other cells.

Cellular Tropism

In the human respiratory tract, HCoV-OC43 has been shown to primarily infect ciliated cells within the human airway epithelium.[2] This tropism is a key determinant of the virus's ability to cause respiratory symptoms.

Host Immune Response and Evasion

The host immune system plays a critical role in controlling HCoV-OC43 infection. However, the virus has evolved mechanisms to evade or modulate the host's immune response.

HCoV-OC43 infection does not stimulate the STING (Stimulator of Interferon Genes) signaling pathway, a key component of the innate immune response to viral infections. Furthermore, the virus's structural (M and N) and accessory (ns2a and ns5a) proteins have been shown to inhibit the transcriptional activation of antiviral response elements, including the IFN-β promoter and NF-κB-responsive elements.[3] This suppression of the type I interferon and NF-κB signaling pathways likely contributes to the virus's ability to establish infection.

The virus also interacts with other cellular pathways. For instance, HCoV-OC43 infection activates the mTORC1 signaling pathway. The viral non-structural protein 14 (nsp14) upregulates the expression of S-adenosylmethionine synthase (MAT2A) in an mTORC1-dependent manner. This leads to an increase in the cellular levels of S-adenosylmethionine (SAM), which in turn enhances the N6-methyladenosine (m6A) modification of host RNA, a process that facilitates viral replication.

The integrated stress response (ISR) is another cellular pathway affected by HCoV-OC43. The virus induces a modest increase in the phosphorylation of eIF2α, a key event in the ISR. It also upregulates the expression of GADD34, a protein involved in the negative feedback regulation of the ISR. However, this upregulation of GADD34 appears to be independent of the ISR activation by the virus.

The ns12.9 accessory protein of HCoV-OC43 has been identified as a viroporin, a viral protein that forms ion channels in host cell membranes. This protein is involved in virion morphogenesis and contributes to the pathogenesis of the infection.

Clinical Manifestations of HCoV-OC43 Infection

HCoV-OC43 infection typically results in a mild, self-limiting upper respiratory illness. However, the clinical presentation can vary depending on the age and immune status of the individual.

Common Symptoms

The most frequent symptoms of HCoV-OC43 infection are those of the common cold, including:

-

Nasal congestion

-

Sore throat

-

Cough

-

Fever

The incubation period for HCoV-OC43 is estimated to be between 2 and 4 days.

Severe Disease

In certain populations, such as infants, the elderly, and individuals with compromised immune systems, HCoV-OC43 can cause more severe lower respiratory tract infections, including bronchitis and pneumonia. In rare instances, HCoV-OC43 has been associated with neurological complications.

Quantitative Clinical Data

The following table summarizes the frequency of common symptoms and outcomes of HCoV-OC43 infection based on a study conducted in Guangzhou from 2010-2015.

| Clinical Feature | Frequency (%) |

| Cough | 83.33 |

| Fever | 65.31 |

| Sputum Production | 30.61 |

| Rhinorrhea | 30.27 |

| Tachypnea | 12.24 |

| Sore Throat | 9.86 |

| Hospitalization (Inpatients) | 85.4 |

Experimental Protocols

Understanding the pathogenesis of HCoV-OC43 and developing effective countermeasures relies on robust experimental models and assays.

Virus Isolation and Titration

Virus Isolation from Clinical Samples: A common method for isolating HCoV-OC43 from clinical specimens involves multiplex PCR amplicon sequencing. This technique allows for the amplification and sequencing of the viral genome directly from samples such as nasopharyngeal swabs.

TCID50 Assay for Viral Titer Determination: The 50% Tissue Culture Infectious Dose (TCID50) assay is a standard method to quantify the infectious titer of a virus. For HCoV-OC43, this assay is often performed using MRC-5 cells.

-

Cell Seeding: MRC-5 cells are seeded in 96-well plates at a density that allows them to reach approximately 90% confluency within 24 hours.

-

Viral Dilution and Infection: The virus stock is serially diluted, and the dilutions are added to the cell monolayers.

-

Incubation: The plates are incubated at 33°C for 5 days.

-

CPE Observation: The cytopathic effect (CPE) is visualized by staining the cells with crystal violet. The TCID50 is calculated based on the dilution of the virus that causes CPE in 50% of the wells.

Plaque Assay: Plaque assays provide a measure of infectious virus particles by counting the number of localized zones of cell death (plaques). For HCoV-OC43, various cell lines can be used, including Vero E6, Huh-7, and LLC-MK2. An improved protocol utilizing Mv1Lu cells has also been described.

-

Cell Seeding: A confluent monolayer of susceptible cells is prepared in multi-well plates.

-

Infection: The cells are infected with serial dilutions of the virus.

-

Overlay: After an adsorption period, the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict the spread of the virus to adjacent cells.

-

Incubation: The plates are incubated for several days to allow for plaque formation.

-

Visualization: The plaques are visualized by staining the cell monolayer, typically with crystal violet.

Animal Models

Mouse-Adapted HCoV-OC43 Model: To study the pathogenesis of HCoV-OC43 in a living organism and to evaluate potential antiviral therapies, mouse-adapted viral strains have been developed.

-

Generation of Adapted Strain: A mouse-adapted strain can be generated by serial intracerebral passage of a wild-type HCoV-OC43 strain in suckling C57BL/6 mice. The initial inoculation is typically done with a specific dose of the virus (e.g., 100 TCID50). Brain and lung tissues from infected mice are collected, homogenized, and used for subsequent passages.

-

In Vivo Evaluation of Antivirals: This model can be used to assess the efficacy of antiviral compounds. Infected mice are treated with the test compound, and various parameters are monitored, including:

-

Body weight changes

-

Survival rates

-

Viral load in different organs (measured by RT-qPCR)

-

Histopathological changes in tissues such as the brain and lungs

-

Levels of inflammatory cytokines and chemokines

-

Signaling Pathways in HCoV-OC43 Infection

HCoV-OC43 manipulates host cell signaling pathways to facilitate its replication and evade the immune response. The following diagrams illustrate key pathways involved in HCoV-OC43 infection.

Caption: HCoV-OC43 nsp14 activates the mTORC1 pathway to promote viral replication.

Caption: 4-Hydroxychalcone inhibits HCoV-OC43 by targeting the EGFR/AKT/ERK1/2 pathway.

Caption: HCoV-OC43 proteins inhibit host innate immune signaling pathways.

Caption: Workflow for generating and using a mouse-adapted HCoV-OC43 model.

References

- 1. Human coronavirus OC43 - Wikipedia [en.wikipedia.org]

- 2. Isolation and Characterization of Current Human Coronavirus Strains in Primary Human Epithelial Cell Cultures Reveal Differences in Target Cell Tropism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Human Coronavirus OC43 Structural and Accessory Proteins on the Transcriptional Activation of Antiviral Response Elements - PMC [pmc.ncbi.nlm.nih.gov]

HCoV-OC43: Epidemiology, Seasonal Circulation, and Molecular Mechanisms — An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human coronavirus OC43 (HCoV-OC43) is a ubiquitous respiratory pathogen belonging to the Betacoronavirus genus. First identified in the 1960s, it is one of the primary etiological agents of the common cold worldwide.[1] While typically causing mild, self-limiting upper respiratory illness, HCoV-OC43 can lead to more severe lower respiratory tract infections, such as pneumonia and bronchiolitis, particularly in infants, the elderly, and immunocompromised individuals.[2] Its global circulation and potential for significant morbidity underscore the importance of understanding its epidemiology, seasonal patterns, and molecular biology to inform public health strategies and the development of effective antiviral therapeutics. This technical guide provides a comprehensive overview of the current knowledge on HCoV-OC43, with a focus on its epidemiological characteristics, seasonal circulation, and the molecular pathways it manipulates for successful replication.

I. Epidemiology of HCoV-OC43

HCoV-OC43 is one of the most frequently detected human coronaviruses globally.[3][4] Epidemiological studies consistently demonstrate its significant contribution to the burden of respiratory infections across all age groups.

Prevalence and Incidence

The prevalence of HCoV-OC43 varies depending on the geographical location, season, and the specific population studied. Overall, HCoV-OC43 is the most prevalent of the four common human coronaviruses (HCoV-229E, HCoV-NL63, HCoV-HKU1, and HCoV-OC43).[3]

A systematic review of 201 studies from 68 countries found that HCoV-OC43 was the most frequently detected HCoV in 51.3% of studies that reported on all four species. Another rapid review encompassing 83 studies reported a mean prevalence of all common HCoVs of 4% across ten geographic regions, with HCoV-OC43 often being the most common.

Table 1: HCoV-OC43 Prevalence in Different Populations and Regions

| Region/Country | Study Population | Prevalence of HCoV-OC43 | Citation(s) |

| Global (Systematic Review) | General Population | Most prevalent HCoV | |

| Córdoba, Argentina (2011-2012) | Patients with respiratory infections | 2.2% | |

| Guangzhou, China (2010-2015) | Patients with acute respiratory infection | 60.2% of HCoV-positive cases | |

| Riyadh, Saudi Arabia (2016-2022) | Children with respiratory tract infection | 4.15% | |

| African Regions (Review) | General Population | Higher prevalence (6-14% for all HCoVs) | |

| South-East & East Asian Regions (Review) | General Population | Lower prevalence (2-3% for all HCoVs) |

Age Distribution

HCoV-OC43 infects individuals of all ages, but the highest rates of detection are consistently observed in children. A systematic review found that the median test positivity for HCoV-OC43 was higher in children compared to adults. Specifically, the median prevalence of OC43 was 2.7% in children versus 1.0% in adults in studies that controlled for seasonality. In a study from Guangzhou, the highest detection rates of common HCoVs were in children aged ≤ 6 months and 12–23 months, with rates declining after the age of two.

Genotypic Diversity and Evolution

Molecular epidemiology studies have identified several distinct genotypes of HCoV-OC43, indicating ongoing evolution. Phylogenetic analysis has revealed at least five genotypes (A to E). Natural recombination events between different genotypes have been observed, leading to the emergence of novel genotypes. For instance, genotype D is believed to have arisen from a recombination event between genotypes B and C. A temporal shift in the predominant circulating genotypes has also been documented, suggesting a mechanism for the virus to evade host immunity and maintain its epidemic potential.

II. Seasonal Circulation Patterns

A defining characteristic of HCoV-OC43 is its distinct seasonal circulation, with predictable peaks of activity in temperate climates.

Northern Hemisphere

In the Northern Hemisphere, HCoV-OC43 circulation consistently peaks during the winter months. A systematic review identified that the highest rates of HCoV infections globally occur in February. This winter seasonality is a well-established pattern for many respiratory viruses and is thought to be influenced by factors such as lower temperature and humidity, as well as behavioral changes like increased indoor crowding.

Southern Hemisphere

While data from the Southern Hemisphere is less abundant, available studies indicate a similar winter peak in HCoV-OC43 activity, corresponding to the months of June through August. A study in Córdoba, Argentina, detected HCoV-OC43 primarily during the fall and winter months (March to August).

Tropical Regions

In tropical regions, the seasonality of HCoV-OC43 is less pronounced, with circulation often observed year-round. However, some studies have reported increased activity during cooler or rainier seasons. The environmental and behavioral drivers of HCoV-OC43 circulation in tropical climates are an area of ongoing research.

III. Molecular Mechanisms of HCoV-OC43 Infection

Understanding the molecular interactions between HCoV-OC43 and host cells is crucial for the development of targeted antiviral therapies.

Viral Entry and Signaling

HCoV-OC43 entry into host cells is a multi-step process initiated by the binding of the viral spike (S) protein to host cell receptors. The S1 subunit of the spike protein binds to N-acetyl-9-O-acetylneuraminic acid (sialic acid) receptors on the cell surface. Following attachment, the virus is internalized, and the S2 subunit of the spike protein mediates the fusion of the viral and cellular membranes, releasing the viral genome into the cytoplasm.

Recent studies have implicated host signaling pathways in facilitating HCoV-OC43 entry and replication. The Epidermal Growth Factor Receptor (EGFR) signaling pathway has been shown to be a key player.

Caption: HCoV-OC43 entry and activation of the EGFR/AKT/ERK1/2 signaling pathway.

Modulation of Host Antiviral Responses

To establish a productive infection, HCoV-OC43 must counteract the host's innate immune response. The virus has evolved mechanisms to interfere with key antiviral signaling pathways, such as the type I interferon (IFN) and NF-κB pathways. Structural proteins (M and N) and accessory proteins (ns2a and ns5a) of HCoV-OC43 have been shown to inhibit the transcriptional activation of antiviral response elements.

Furthermore, HCoV-OC43 can modulate the integrated stress response (ISR), a cellular pathway that is activated upon viral infection and leads to a general shutdown of protein synthesis. The virus appears to inhibit the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), a key event in the ISR, thereby ensuring the continued synthesis of viral proteins.

Caption: Inhibition of host antiviral signaling pathways by HCoV-OC43 proteins.

IV. Experimental Protocols

Virus Propagation and Titration

4.1.1 Cell Lines and Culture Conditions HCoV-OC43 can be propagated in various cell lines, including human rectal tumor (HRT-18) cells, rhabdomyoma (RD) cells, and Vero E6 cells. Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

4.1.2 Plaque Assay for Viral Titer Determination A plaque assay is a standard method to quantify infectious virus particles.

Methodology:

-

Seed confluent monolayers of a suitable cell line (e.g., MRC-5) in 6-well plates.

-

Prepare serial 10-fold dilutions of the virus stock in serum-free medium.

-

Inoculate the cell monolayers with the virus dilutions and incubate for 1 hour at 34°C to allow for viral adsorption.

-

Remove the inoculum and overlay the cells with a medium containing a solidifying agent like methylcellulose or agarose to restrict viral spread to adjacent cells.

-

Incubate the plates for 5-6 days at 34°C.

-

Fix the cells with a solution such as 10% formalin and stain with crystal violet to visualize the plaques (zones of cell death).

-

Count the number of plaques to calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

References

- 1. Improved plaque assay for human coronaviruses 229E and OC43 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of Human Coronavirus OC43 Structural and Accessory Proteins on the Transcriptional Activation of Antiviral Response Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.who.int [cdn.who.int]

The Leap Across Species: A Technical Guide to the Molecular Evolution and Zoonotic Origins of Human Coronavirus OC43

For Immediate Release

A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a deep dive into the molecular evolution and zoonotic origins of Human Coronavirus OC43 (HCoV-OC43). This document provides a detailed examination of the genetic journey of HCoV-OC43, from its bovine ancestry to its establishment as a common human respiratory pathogen. The guide presents key quantitative data in structured tables, outlines detailed experimental methodologies, and provides visual representations of complex biological processes to facilitate a thorough understanding of this significant human coronavirus.

Human coronavirus OC43 (HCoV-OC43) is a member of the Betacoronavirus genus and is a primary causative agent of the common cold worldwide.[1] Its evolutionary history is intrinsically linked to Bovine Coronavirus (BCoV), with compelling evidence pointing to a zoonotic spillover event from cattle to humans.[1][2] Understanding the molecular intricacies of this jump is critical for predicting and preventing future coronavirus emergence.

Quantitative Insights into HCoV-OC43 Evolution

Molecular clock analyses have been instrumental in dating the key events in the evolutionary history of HCoV-OC43. These studies, primarily focusing on the spike (S) and nucleocapsid (N) genes, as well as full-genome sequences, have provided estimates for the evolutionary rates and divergence times of various HCoV-OC43 genotypes.

| Parameter | Gene/Genome Region | Estimated Value | 95% Highest Posterior Density (HPD) Interval | Citation |

| Evolutionary Rate | Spike (S) Gene | 5.7 x 10⁻⁴ substitutions/site/year | 5.0 - 6.5 x 10⁻⁴ | [3] |

| Spike (S) Gene | 5.8 x 10⁻⁴ substitutions/site/year | 4.4 x 10⁻⁴ - 7.1 x 10⁻⁴ | [4] | |

| Spike (S) Gene | 6.1 x 10⁻⁴ substitutions/site/year | 2.1 x 10⁻⁴ - 1.0 x 10⁻³ | ||

| Nucleocapsid (N) Gene | 3.6 x 10⁻⁴ substitutions/site/year | 1.1 x 10⁻⁴ - 6.3 x 10⁻⁴ | ||

| Full Genome | 1.8 x 10⁻⁴ substitutions/site/year | 1.2 x 10⁻⁴ - 2.4 x 10⁻⁴ | ||

| Time to Most Recent Common Ancestor (tMRCA) of HCoV-OC43 and BCoV | Spike (S) Gene | ~1890 | 1859 - 1912 | |

| Spike (S) Gene | 1902 | 1802 - 1956 | ||

| Nucleocapsid (N) Gene | 1910 | 1812 - 1961 | ||

| tMRCA of HCoV-OC43 Genotypes | All Genotypes (S Gene) | ~1956 | 1940 - 1966 | |

| Genotypes B & C (S Gene) | ~1980s | - | ||

| Genotype B (S Gene) | ~1990s | - | ||

| Genotype C (S Gene) | Late 1990s - Early 2000s | - |

Experimental Protocols: Unraveling the Evolutionary Path

The study of HCoV-OC43's evolution relies on a suite of sophisticated molecular and computational techniques. Below are detailed methodologies for key experiments.

Phylogenetic Analysis

Phylogenetic analysis is fundamental to understanding the evolutionary relationships between different HCoV-OC43 strains and their relationship to other coronaviruses.

Methodology:

-

Sequence Acquisition and Alignment:

-

Obtain complete or partial genome sequences (e.g., S, N, RdRp genes) of HCoV-OC43 and related coronaviruses (e.g., BCoV) from public databases like GenBank.

-

Perform multiple sequence alignment using software such as ClustalX or MAFFT to identify homologous positions.

-

-

Model Selection:

-

Utilize software like jModelTest2 to determine the best-fit nucleotide substitution model based on criteria such as the Akaike Information Criterion (AIC).

-

-

Tree Reconstruction:

-

Construct phylogenetic trees using methods like:

-

Neighbor-Joining: A distance-based method, often used for preliminary analyses.

-

Maximum Likelihood (ML): A statistically robust method implemented in software like PhyML or IQ-TREE. Bootstrap analysis (e.g., 1,000 replicates) is performed to assess the statistical support for the tree topology.

-

Bayesian Inference: Implemented in software like BEAST or MrBayes, this method provides posterior probabilities for clades and allows for the incorporation of temporal data for molecular clock analysis.

-

-

-

Molecular Clock Analysis (for dating divergence events):

-

Employ a Bayesian Markov Chain Monte Carlo (MCMC) approach using BEAST.

-

Calibrate the molecular clock using the sampling dates of the virus isolates.

-

Compare different clock models (strict vs. relaxed) and demographic models (e.g., constant size, exponential growth, Bayesian skyline) to select the most appropriate model for the dataset.

-

Recombination Detection

Recombination is a significant driver of coronavirus evolution, leading to the emergence of new genotypes.

Methodology:

-

Alignment of Genomes:

-

Align the full genome sequences of the HCoV-OC43 strains under investigation.

-

-

Recombination Signal Detection:

-

Utilize a suite of recombination detection methods implemented in software packages like RDP (Recombination Detection Program) or SimPlot.

-

Commonly used methods include RDP, BOOTSCAN, MAXCHI, CHIMAERA, 3SEQ, and GENECONV.

-

-

Bootscan Analysis:

-

This is a widely used method to identify potential recombination events and their approximate locations.

-

Procedure:

-

Select a query sequence suspected of being a recombinant.

-

Define a window size (e.g., 200-1500 bp) and a step size (e.g., 10-300 bp).

-

The analysis moves this window along the alignment, constructing a phylogenetic tree for each window and calculating the bootstrap support for the clustering of the query sequence with potential parental sequences.

-

A shift in the phylogenetic position of the query sequence with high bootstrap support indicates a potential recombination breakpoint.

-

-

-

Breakpoint Identification:

-

Approximate breakpoint positions can be further refined using methods like hidden Markov models (HMMs).

-

Visualizing the Molecular Journey and Host Interaction

Zoonotic Transmission and Evolution Workflow

The following diagram illustrates the proposed evolutionary pathway of HCoV-OC43 from its ancestral host to humans, followed by its diversification.

Caption: Proposed zoonotic transmission and evolutionary pathway of HCoV-OC43.

Experimental Workflow for Recombination Analysis

This diagram outlines the key steps involved in identifying recombination events in HCoV-OC43 genomes.

Caption: A streamlined workflow for the detection and analysis of recombination in HCoV-OC43.

HCoV-OC43 and Host Cell Interaction: mTORC1 Signaling Pathway

HCoV-OC43 has been shown to modulate host cell signaling pathways to facilitate its replication. One such pathway is the mTORC1 signaling cascade.

Caption: HCoV-OC43 nsp14-mediated activation of the mTORC1 signaling pathway.

The Role of Spike and Hemagglutinin-Esterase in Zoonotic Transmission

The adaptation of HCoV-OC43 to human hosts involved key changes in its surface proteins, the Spike (S) protein and the Hemagglutinin-Esterase (HE).

-

Spike (S) Protein: The S protein is responsible for binding to host cell receptors. For HCoV-OC43, the receptor is 9-O-acetylated sialic acid. The S1 subunit of the spike protein contains the receptor-binding domain (RBD). Evolutionary pressure on the S protein, particularly in the RBD, is a major driver of host adaptation and immune evasion.

-

Hemagglutinin-Esterase (HE) Protein: The HE protein functions as a receptor-destroying enzyme, which is thought to facilitate virus release from infected cells and prevent self-aggregation. Studies have shown that the S and HE proteins of HCoV-OC43 have co-evolved to achieve a functional balance between receptor binding and release, which was crucial for its successful adaptation to humans. A notable adaptation in HCoV-OC43 was the loss of the HE lectin function, which is present in its bovine ancestor.

Future Directions

The continued surveillance of HCoV-OC43 and its bovine coronavirus relatives is essential for monitoring its ongoing evolution. The high frequency of recombination in coronaviruses underscores the potential for the emergence of novel genotypes with altered transmissibility or pathogenicity. A deeper understanding of the molecular mechanisms underpinning the zoonotic jump of HCoV-OC43 provides a valuable framework for assessing the risk of future coronavirus spillovers from animal reservoirs.

References

- 1. Complete Genomic Sequence of Human Coronavirus OC43: Molecular Clock Analysis Suggests a Relatively Recent Zoonotic Coronavirus Transmission Event - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human coronavirus OC43 - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. tandfonline.com [tandfonline.com]

Host cell receptors and entry mechanisms for HCoV-OC43

An In-depth Technical Guide on Host Cell Receptors and Entry Mechanisms for HCoV-OC43

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Human Coronavirus OC43 (HCoV-OC43) host cell interaction and entry processes. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in antiviral drug development.

Host Cell Receptors

HCoV-OC43 utilizes a multi-step attachment process involving specific cell surface molecules. The primary attachment and entry receptor is N-acetyl-9-O-acetylneuraminic acid (sialic acid)[1][2][3][4]. Additionally, Human Leukocyte Antigen (HLA) class I molecules have been implicated as potential receptors[5].

Sialic Acid as the Primary Receptor

The principal receptor determinant for HCoV-OC43 is 9-O-acetylated sialic acid (9-O-Ac-Sia), which are terminal sugar residues on glycoproteins and glycolipids. The viral Spike (S) protein, a key determinant of host tropism, mediates this binding. Specifically, the N-terminal domain A (S1A) of the S1 subunit of the spike protein is responsible for recognizing and binding to 9-O-Ac-Sia. This interaction is crucial for initiating infection. While the S protein is the primary mediator of this binding, the hemagglutinin-esterase (HE) protein can also bind to 9-O-acetylated sialic acids, but its main role is as a receptor-destroying enzyme, facilitating the release of viral progeny.

HCoV-OC43 exhibits a preference for α2,6-linked sialic acids over the α2,3 linkage, a subtle but significant difference in affinity when compared to the closely related bovine coronavirus (BCoV).

HLA Class I as a Putative Co-receptor

Early studies identified HLA class I antigens as a potential receptor for HCoV-OC43. Monoclonal antibodies targeting HLA-A, -B, and -C specificities were shown to block HCoV-OC43 infectivity in human rhabdomyosarcoma (RD) cells. Further experiments demonstrated that the virus could recognize HLA class I on the cell surface. However, the definitive role of HLA class I as a primary entry receptor remains a subject of further investigation, with some studies suggesting it may act as an attachment factor or co-receptor rather than the sole entry mediator, particularly for certain viral strains or cell types. Some research indicates that for clinical strains of HCoV-OC43, sialic acids are the primary entry receptors, whereas BCoV and canine respiratory coronavirus (CRCoV) may utilize HLA class I for entry.

Viral Entry Mechanisms

The entry of HCoV-OC43 into host cells is a complex process that follows receptor binding and involves internalization through a specific endocytic pathway, followed by proteolytic activation of the spike protein to mediate membrane fusion.

Endocytic Pathway

HCoV-OC43 enters susceptible cells, such as HCT-8, via endocytosis. The primary route of internalization is a clathrin-independent, caveolin-mediated endocytic pathway. This process is dependent on dynamin, a GTPase essential for the scission of endocytic vesicles. Following binding to cell surface receptors, viral particles migrate to caveolin-1-rich invaginations and are trafficked to endosomes. Successful entry also requires the unwinding of the actin cortex, although actin filaments themselves are not necessary for the internalization process.

Spike Protein Activation and Membrane Fusion

For the viral envelope to fuse with the host cell membrane and release the viral genome into the cytoplasm, the spike protein must be proteolytically cleaved and activated. This process is mediated by host cell proteases. HCoV-OC43 can utilize two distinct pathways for spike protein activation depending on the viral strain and the availability of proteases on the host cell.

-

Cell-Surface Fusion: Clinical isolates of HCoV-OC43 preferentially use the transmembrane protease serine 2 (TMPRSS2) located on the cell surface for spike protein cleavage. This allows for direct fusion of the viral envelope with the plasma membrane.

-

Endosomal Fusion: Cell-culture-adapted strains of HCoV-OC43 may utilize endosomal cysteine proteases, such as cathepsins, for spike protein activation. This occurs after the virus has been internalized into endosomes and requires the acidic environment of these compartments for optimal protease activity.

Quantitative Data

The binding affinity of the HCoV-OC43 S1A domain to 9-O-acetylated sialic acids has been quantified and compared to related coronaviruses.

| Virus | S1A Domain Binding Affinity (Relative to BCoV) | Preferred Sialic Acid Linkage | Reference |

| HCoV-OC43 | ~32-fold lower | α2,6 | |

| BCoV | 1 | α2,3 | |

| PHEV | ~1,450-fold lower | Not specified |

Experimental Protocols

This section details the methodologies for key experiments used to study HCoV-OC43 host cell interaction and entry.

Virus Propagation and Titration

Virus Propagation in Cell Culture:

-

Seed susceptible cells, such as human rectal tumor (HRT-18) or human lung fibroblast (MRC-5) cells, in T75 flasks and grow to 80-90% confluency.

-

Wash the cell monolayer with phosphate-buffered saline (PBS).

-

Inoculate the cells with HCoV-OC43 at a multiplicity of infection (MOI) of 0.01-0.1 in serum-free medium.

-

Adsorb the virus for 1-2 hours at 33°C, with gentle rocking every 15-20 minutes.

-

Remove the inoculum and add fresh culture medium supplemented with 2% fetal bovine serum (FBS).

-

Incubate the infected cells at 33°C and 5% CO2.

-

Monitor the cells daily for the development of cytopathic effect (CPE), which may include cell rounding and detachment.

-

Harvest the virus-containing supernatant when significant CPE is observed (typically 5-7 days post-infection).

-

Clarify the supernatant by centrifugation at low speed to remove cell debris.

-

Aliquot the viral stock and store at -80°C.

Virus Titration by TCID50 Assay:

-

Seed HCT-8 or VeroE6/TMPRSS2 cells in a 96-well plate and grow to confluency.

-

Prepare ten-fold serial dilutions of the viral stock in culture medium.

-

Inoculate the cell monolayers with 100 µL of each viral dilution, with 8 replicates per dilution.

-

Incubate the plate at 33°C for 5-8 days.

-

Observe the wells for the presence of CPE using a light microscope.

-

The 50% tissue culture infectious dose (TCID50) is calculated using the Reed-Muench method.

Receptor Binding Assays

Hemagglutination (HA) Assay:

-

Prepare two-fold serial dilutions of the virus sample in PBS in a V-bottom 96-well plate.

-

Add a suspension of 0.5% chicken or mouse red blood cells (RBCs) to each well.

-

Incubate the plate at 4°C for 1-2 hours.

-

The HA titer is determined as the reciprocal of the highest virus dilution that causes complete agglutination of RBCs.

Solid-Phase Lectin-Binding Assay (sp-LBA):

-

Coat a high-binding 96-well plate with a sialic acid-containing glycoprotein (e.g., bovine submaxillary mucin) overnight at 4°C.

-

Wash the plate with PBS containing 0.05% Tween 20 (PBST).

-

Block the wells with a blocking buffer (e.g., 5% non-fat milk in PBST) for 1 hour at room temperature.

-

Add serial dilutions of the purified S1A-Fc fusion protein and incubate for 2 hours at room temperature.

-

Wash the plate with PBST.

-

Add a horseradish peroxidase (HRP)-conjugated anti-Fc antibody and incubate for 1 hour at room temperature.

-

Wash the plate with PBST.

-

Add a TMB substrate solution and stop the reaction with sulfuric acid.

-

Measure the absorbance at 450 nm to quantify binding.

Virus Entry Assays

Inhibitor-Based Entry Assay:

-

Seed susceptible cells (e.g., HCT-8) in a 96-well plate and grow to confluency.

-

Pre-treat the cells with specific inhibitors of endocytic pathways (e.g., nystatin for caveolae-mediated endocytosis) or protease inhibitors (e.g., camostat for TMPRSS2, E-64d for cathepsins) for 1-2 hours.

-

Infect the cells with HCoV-OC43 in the presence of the inhibitors.

-

After 1-2 hours of adsorption, remove the inoculum and add fresh medium containing the inhibitors.

-

Incubate for 24-48 hours.

-

Quantify viral infection by immunofluorescence staining for a viral protein (e.g., nucleocapsid), qRT-PCR for viral RNA, or a TCID50 assay of the supernatant.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: HCoV-OC43 entry pathway.

Caption: TCID50 assay workflow.

References

- 1. Human coronavirus OC43 - Wikipedia [en.wikipedia.org]

- 2. Structural and functional analysis of the surface protein of human coronavirus OC43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Human Coronavirus OC43 as a Low-Risk Model to Study COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HLA class I antigen serves as a receptor for human coronavirus OC43 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Host's Defense: A Technical Guide to Innate and Adaptive Immune Responses Following HCoV-OC43 Infection

For Immediate Release

A comprehensive technical guide detailing the intricate innate and adaptive immune responses to Human Coronavirus OC43 (HCoV-OC43) infection has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the host's immunological mechanisms against this common respiratory pathogen, offering valuable insights that are also relevant to understanding the broader family of coronaviruses.

This whitepaper systematically dissects the cellular and molecular cascades initiated upon HCoV-OC43 infection, from the initial recognition by the innate immune system to the development of a targeted adaptive immune response. The guide includes a thorough summary of quantitative data, detailed experimental protocols for key assays, and illustrative diagrams of critical signaling pathways and experimental workflows.

Innate Immune Response: The First Line of Defense

Upon entry into the host, HCoV-OC43 is recognized by the innate immune system through Pattern Recognition Receptors (PRRs), including Toll-like receptors (TLRs), RIG-I-like receptors (RLRs) such as RIG-I and MDA5, which detect viral RNA.[1] This recognition triggers downstream signaling pathways, primarily activating the transcription factors NF-κB and IRF3/7, leading to the production of type I interferons (IFNs) and a host of pro-inflammatory cytokines and chemokines.[1][2]

However, HCoV-OC43 has evolved mechanisms to counteract these responses. Structural proteins like the Membrane (M) and Nucleocapsid (N) proteins, as well as accessory proteins ns2a and ns5a, have been shown to inhibit the activation of antiviral response elements, thereby dampening the IFN and NF-κB signaling pathways.[2] For instance, the OC43 N protein can potentiate NF-κB activation by binding to microRNA 9.

Infection of glial cells, such as astrocytes, with HCoV-OC43 has been shown to upregulate the mRNA expression of pro-inflammatory cytokines like IL-6 and TNF-α, as well as the chemokine MCP-1.[3] This highlights the potential for this "common cold" virus to induce inflammatory responses within the central nervous system.

Adaptive Immune Response: Building a Targeted Defense

The adaptive immune response to HCoV-OC43 involves both T cells and B cells, leading to long-term memory.

T Cell Response

Both CD4+ and CD8+ T cells play a role in controlling HCoV-OC43 infection. Immunopeptidome profiling has identified specific CD4+ T-cell epitopes derived from various viral proteins, including the spike (S), nucleocapsid (N), and hemagglutinin-esterase (HE) proteins. Some of these epitopes are specific to HCoV-OC43, while others are cross-reactive with other human coronaviruses, including SARS-CoV-2. This cross-reactivity from prior "common cold" coronavirus infections may influence the immune response to subsequent infections with novel coronaviruses.

B Cell and Antibody Response

Infection with HCoV-OC43 elicits a humoral immune response characterized by the production of specific antibodies. The kinetics of the antibody response show a rise in IgG levels against the S protein as early as two days post-symptom onset, with levels continuing to increase over the following weeks. Interestingly, infection with SARS-CoV-2 can boost pre-existing antibody responses to the HCoV-OC43 S protein, suggesting the activation of cross-reactive memory B cells. While cross-reactive antibodies that bind to the S2 subunit of the spike protein are common, their neutralizing capacity against different coronaviruses can vary.

Quantitative Data Summary

| Parameter | Cell Line/Model | Value | Reference |

| Viral Titer | MRC-5 cells | ~10^8 TCID50/ml | |

| HRT-18 cells | 3.5 x 10^8 TCID50/ml | ||

| Cytokine mRNA Upregulation (vs. mock) | |||

| IL-6 | U-373MG astrocytes | >10-fold | |

| TNF-α | U-373MG astrocytes | ~5-fold | |

| MCP-1 | U-373MG astrocytes | ~2-fold | |

| Identified CD4+ T Cell Epitopes | |||

| Spike (S) protein | Human PBMCs | S903-917, S1085-1099 | |

| Nucleocapsid (N) protein | Human PBMCs | N54-68 | |

| Hemagglutinin-esterase (HE) | Human PBMCs | HE128-142, HE259-273 | |

| Antibody Response Kinetics | |||

| Anti-S IgG increase (post-symptom onset) | COVID-19 patients | Significant increase from days 1-7 to 8-14 | |

| Anti-S IgG fold increase (2 weeks post-diagnosis) | COVID-19 patient (Case 12) | Six-fold |

Experimental Protocols

HCoV-OC43 Propagation and Titration (TCID50)

1. Virus Propagation:

-

Seed HRT-18 or MRC-5 cells in T-175 flasks and grow to 80-90% confluency.

-

Wash cells with serum-free medium.

-

Infect cells with HCoV-OC43 at a low multiplicity of infection (MOI) of 0.01 in a small volume of serum-free medium.

-

Adsorb for 1 hour at 33°C, gently rocking every 15 minutes.

-

Add growth medium supplemented with 2% fetal bovine serum (FBS).

-

Incubate at 33°C and monitor for cytopathic effect (CPE) daily.

-

Harvest the supernatant when 70-80% CPE is observed (typically 3-5 days post-infection).

-

Centrifuge to remove cell debris and store the viral stock at -80°C.

2. TCID50 Assay:

-

Seed HRT-18 cells in a 96-well plate and grow to confluency.

-

Prepare 10-fold serial dilutions of the viral stock.

-

Inoculate the cell monolayer with each dilution in replicate wells.

-

Incubate at 33°C for 5-7 days.

-

Observe for CPE and score each well as positive or negative.

-

Calculate the 50% tissue culture infectious dose (TCID50) using the Reed-Muench method.

RT-qPCR for Viral Load and Cytokine Expression

1. RNA Extraction:

-

Extract total RNA from infected cells or tissues using a commercial kit (e.g., QIAamp Viral RNA Mini Kit) according to the manufacturer's instructions.

2. Reverse Transcription:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit with random primers or oligo(dT) primers.

3. qPCR:

-

Prepare a qPCR reaction mix containing SYBR Green or a TaqMan probe-based master mix, forward and reverse primers for the HCoV-OC43 N gene or the cytokine of interest, and the cDNA template.

-

Use a housekeeping gene (e.g., GAPDH) for normalization.

-

Run the qPCR on a real-time PCR instrument with appropriate cycling conditions.

-

Analyze the data using the ΔΔCt method for relative quantification or a standard curve for absolute quantification.

ELISA for Anti-HCoV-OC43 Antibodies

1. Plate Coating:

-

Coat a 96-well ELISA plate with recombinant HCoV-OC43 S1 protein overnight at 4°C.

-

Wash the plate with PBS-T (PBS with 0.05% Tween 20).

2. Blocking:

-

Block the plate with a blocking buffer (e.g., 5% non-fat milk in PBS-T) for 1-2 hours at room temperature.

-

Wash the plate.

3. Sample Incubation:

-

Add diluted serum or plasma samples to the wells and incubate for 1-2 hours at room temperature.

-

Wash the plate.

4. Secondary Antibody Incubation:

-

Add a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody and incubate for 1 hour at room temperature.

-

Wash the plate.

5. Detection:

-

Add a TMB substrate and incubate in the dark until a color develops.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at 450 nm using a microplate reader.

Flow Cytometry for T Cell Response

1. Cell Stimulation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from blood samples.

-

Stimulate PBMCs with pools of HCoV-OC43 peptides (e.g., from the S or N protein) in the presence of co-stimulatory molecules (e.g., anti-CD28/CD49d) and a protein transport inhibitor (e.g., Brefeldin A) for 6-12 hours.

2. Surface Staining:

-

Wash the cells and stain with fluorescently labeled antibodies against surface markers such as CD3, CD4, and CD8.

3. Intracellular Staining:

-

Fix and permeabilize the cells using a commercial kit.

-

Stain with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

4. Data Acquisition and Analysis:

-

Acquire the data on a flow cytometer.

-

Analyze the data using flow cytometry software to identify and quantify the percentage of cytokine-producing virus-specific T cells within the CD4+ and CD8+ populations.

This technical guide provides a foundational understanding of the immune responses to HCoV-OC43 and standardized protocols to facilitate further research. A deeper comprehension of these mechanisms is crucial for the development of effective pan-coronavirus vaccines and therapeutics.

References

- 1. Coronaviruses: Innate Immunity, Inflammasome Activation, Inflammatory Cell Death, and Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Human Coronavirus OC43 Structural and Accessory Proteins on the Transcriptional Activation of Antiviral Response Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of glial cells by human coronavirus OC43 infection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide: HCoV-OC43 as a Model for Coronavirus-Induced Neurological Disease

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Human coronavirus OC43 (HCoV-OC43), a common Betacoronavirus responsible for a significant portion of seasonal colds, is increasingly recognized for its neurotropic and neuroinvasive capabilities. Its ability to enter the central nervous system (CNS), infect neurons, and trigger neuroinflammatory processes makes it a valuable and accessible Biosafety Level 2 (BSL-2) model for studying the mechanisms of coronavirus-induced neurological diseases. This guide provides a comprehensive overview of HCoV-OC43 as an experimental model, detailing its neuropathogenesis, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing critical pathways and workflows.

Neuropathogenesis of HCoV-OC43

HCoV-OC43 can invade the CNS, leading to a range of neurological pathologies. The virus primarily targets neurons, causing both acute and chronic effects that have been observed in various experimental models.

Neuroinvasion and Viral Spread

Experimental evidence from murine models suggests that HCoV-OC43 enters the CNS primarily via the olfactory route following intranasal inoculation.[1][2] The virus infects the olfactory sensory neurons in the nasal epithelium and subsequently spreads to the olfactory bulb.[2] From there, it disseminates throughout the brain and spinal cord, likely through neuron-to-neuron propagation via axonal transport.[2] This transneuronal spread results in a generalized infection of the CNS.[3] Viral RNA can be detected in the brain as early as 24 hours post-infection and in the spinal cord within 2 to 3 days.

Cellular Tropism and Cytopathology

The primary target cells for HCoV-OC43 within the CNS are neurons. In vitro studies using primary neural cell cultures and human cerebral organoids (HCOs) confirm that neurons are productively infected, leading to significant cytopathic effects and cell death. While glial cells such as astrocytes and microglia can also be infected, they typically do not sustain a productive infection, suggesting their role may be more related to the subsequent inflammatory response.

Infection of neurons leads to degeneration through mechanisms including apoptosis and necrosis. A key pathological feature observed in murine models is spongiform-like degeneration, characterized by prominent vacuolation and the loss of neuronal cells.

Neuroinflammation and Chronic Disease

HCoV-OC43 infection triggers a robust neuroinflammatory response characterized by the activation of microglia and astrocytes. This activation leads to the production of various pro-inflammatory cytokines and chemokines, which contribute to CNS damage. In susceptible mice that survive the acute encephalitis, viral RNA can persist in the CNS for several months. This persistence is associated with ongoing neuronal loss and the development of long-term neurological deficits, such as abnormal limb-clasping reflexes and decreased motor activity, making it a model for chronic neurological disease.

Data Presentation: Quantitative Analysis of HCoV-OC43 Infection

The following tables summarize key quantitative data from in vitro and in vivo studies of HCoV-OC43 infection in the CNS.

Table 1: Viral Titers in CNS-Related In Vitro Models

| Cell Type/Model | Virus Strain | Time Post-Infection | Peak Viral Titer (TCID₅₀/ml) | Reference |

| Mixed Neuronal Cortical Cultures | HCoV-OC43 (ATCC) | ~3 days | > 10⁴ | |

| Human Cerebral Organoids (HCOs) | HCoV-OC43 | 5-14 days | ~10⁴ - 10⁵ | |

| Primary Microglia Cultures | HCoV-OC43 (ATCC) | 3 weeks | 10¹·²⁵ | |

| HRT-18 Cells | HCoV-OC43 (VR-1558) | 3 days | 9.8 x 10⁷ | |

| MRC-5 Cells | HCoV-OC43 (VR-1558) | 3 days | 1.5 x 10⁷ |

Table 2: Viral Load and Cytokine Upregulation in In Vivo and Organoid Models

| Model | Inoculation Route | Parameter Measured | Time Post-Infection | Result | Reference |

| BALB/c Mice (21-day old) | Intracerebral | Infectious Virus | Acute Phase | 10⁴·⁵ TCID₅₀ (inoculum) | |

| C57BL/6 Suckling Mice | Intracerebral | Viral RNA (n gene) | Passage 8 (4 dpi) | Brain: 3.96 x 10¹³ copies/g | |

| C57BL/6 Suckling Mice | Intracerebral | Viral RNA (n gene) | Passage 8 (4 dpi) | Lung: 1.03 x 10¹¹ copies/g | |

| 15-day-old Mice | Intranasal | Viral RNA (M gene) | 5 days | 68% of brains positive | |

| Human Cerebral Organoids | Direct Inoculation | TNF-α mRNA | Not specified | Significant Increase | |

| Human Cerebral Organoids | Direct Inoculation | IL-6 mRNA | Not specified | Significant Increase | |

| Human Cerebral Organoids | Direct Inoculation | MCP-1 mRNA | Not specified | Significant Increase | |

| U-373MG Astrocytic Cells | Direct Inoculation | IL-6 mRNA | 6 hours | ~14-fold increase | |

| U-373MG Astrocytic Cells | Direct Inoculation | TNF-α mRNA | 6 hours | ~3-fold increase |

Experimental Protocols and Workflows

This section details methodologies for key experiments used in the study of HCoV-OC43-induced neurological disease.

Virus Propagation and Titration

A common method for propagating and quantifying HCoV-OC43 involves using the human rectal tumor cell line, HRT-18.

-

Cell Culture: HRT-18 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C. For infection, the serum concentration is typically reduced to 2%.

-

Infection: Confluent HRT-18 monolayers are inoculated with HCoV-OC43 at a low multiplicity of infection (MOI), for example, 0.01. The flasks are incubated at 33°C, which mimics the temperature of the upper respiratory tract and improves viral yield.

-

Harvesting: After several days (e.g., 7 days), when cytopathic effect (CPE) is evident, the virus is harvested. This often involves subjecting the culture flasks to three freeze-thaw cycles to lyse the cells and release virions. Cell debris is removed by centrifugation.

-

Titration (TCID₅₀ Assay): Viral titers are determined using the 50% tissue culture infectious dose (TCID₅₀) method. Serial 10-fold dilutions of the viral stock are added to 90-95% confluent HRT-18 cells in a 96-well plate. After a multi-day incubation (e.g., 4-5 days), wells are scored for CPE or stained using an immunoperoxidase assay with an HCoV-OC43 specific antibody to identify infected cells. The titer is calculated using the Reed-Muench method.

In Vivo Infection: Murine Model

BALB/c and C57BL/6 mice are common models for studying HCoV-OC43 neuropathogenesis.

-

Animal Model: 21-day-old BALB/c mice or suckling C57BL/6 mice are frequently used.

-

Intracerebral (IC) Inoculation: This route bypasses the peripheral barriers and ensures direct CNS infection. Mice are anesthetized and stereotaxically injected. A typical inoculum consists of 10 µl containing 10⁴·⁵ TCID₅₀ of HCoV-OC43 delivered into one of the cerebral hemispheres.

-

Intranasal (IN) Inoculation: This route models the natural respiratory route of infection. Anesthetized mice are inoculated with a viral suspension (e.g., 10⁴-10⁵ TCID₅₀) into the nostrils.

-

Monitoring and Analysis: Animals are monitored daily for clinical signs of disease (e.g., weight loss, encephalitis, limb clasping). At specified time points, animals are euthanized, and CNS tissues (brain, spinal cord) are harvested for analysis, including viral load quantification by RT-qPCR, titration of infectious virus, and histopathology (e.g., immunofluorescence staining).

Immunofluorescence Staining of Brain Tissue

This technique is used to visualize viral antigens and cellular markers within the CNS.

-

Tissue Preparation: Following euthanasia, mice are perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). The brain is dissected and post-fixed in PFA, then cryoprotected in a sucrose solution before being sectioned on a cryostat.

-

Staining Protocol:

-

Blocking: Free-floating brain sections are incubated in a blocking buffer (e.g., PBS with Triton X-100 and normal goat serum) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies. For example, a rabbit anti-HCoV S protein antibody to detect the virus and a mouse anti-βIII-tubulin antibody to label neurons.

-

Secondary Antibody Incubation: After washing, sections are incubated with fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594).

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI. Sections are then mounted onto glass slides with an anti-fade mounting medium.

-

Imaging: Slides are visualized using a confocal microscope to identify the location of viral proteins in relation to specific neural cell types.

-

Signaling Pathways in HCoV-OC43 Neuropathogenesis

HCoV-OC43 infection in the CNS activates key inflammatory signaling pathways, contributing to neuronal damage. RNA sequencing analysis of infected human cerebral organoids has highlighted the role of the TNF and NF-κB pathways.

TNF/NF-κB Inflammatory Pathway

HCoV-OC43 infection of glial cells and neurons triggers the production of tumor necrosis factor-alpha (TNF-α). TNF-α can bind to its receptor (TNFR1) on the surface of neurons. This binding can initiate a signaling cascade that activates NF-κB (nuclear factor kappa B). Activated NF-κB translocates to the nucleus, where it acts as a transcription factor, driving the expression of numerous pro-inflammatory genes, including cytokines (e.g., IL-6) and chemokines (e.g., MCP-1). This response, while part of the host defense, can lead to an exacerbated inflammatory environment, bystander neuronal damage, and programmed cell death pathways like necroptosis.

Conclusion

HCoV-OC43 serves as a robust and highly relevant model for investigating coronavirus-induced neurological disease. Its well-characterized neurotropic properties, established in vitro and in vivo systems, and shared pathogenic mechanisms with more virulent coronaviruses provide a powerful platform for dissecting molecular pathways of neuroinvasion and neuroinflammation. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers aiming to explore the neuropathogenesis of coronaviruses and to develop novel therapeutic interventions against their neurological sequelae.

References

Methodological & Application

Application Notes and Protocols for HCoV-OC43 Cell Culture using MRC-5 and HRT-18 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction